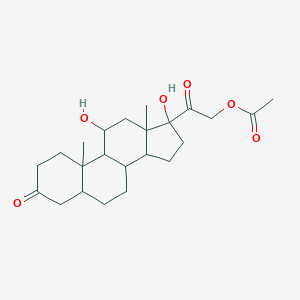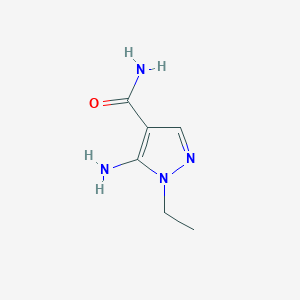
8-(Benzyloxy)guanosine
説明
8-(Benzyloxy)guanosine is a modified nucleoside derivative where a benzyloxy group is introduced at the 8th position of the guanine base in guanosine. This modification is significant because it can alter the physicochemical and biological properties of nucleic acids. The presence of bulky substituents like the benzyloxy group at the 8th position is known to influence the conformation of the N-glycoside bond, which can have implications for the structure and function of RNA and DNA molecules .
Synthesis Analysis
The synthesis of 8-substituted guanosine derivatives, including 8-(benzyloxy)guanosine, involves chemical modifications to the guanine base. While the specific synthesis of 8-(benzyloxy)guanosine is not detailed in the provided papers, similar compounds have been synthesized and incorporated into oligonucleotides for various studies. For instance, 8-substituted guanosine derivatives have been synthesized to investigate their potential as inducers of differentiation in erythroleukemia cells . Additionally, the synthesis of a guanosine derivative with a photoswitching property, 8-styryl-2'-deoxyguanosine, has been reported, which demonstrates the feasibility of synthesizing 8-substituted guanosine analogs .
Molecular Structure Analysis
The molecular structure of 8-(benzyloxy)guanosine is characterized by the presence of a benzyloxy group attached to the 8th carbon of the guanine base. This modification can induce a syn conformation of the N-glycoside bond, which is different from the anti conformation typically found in Watson-Crick base pairing in RNA. The syn conformation can have significant effects on the nucleic acid's structure, as seen in the crystal structure analysis of a related compound, 8-(8-guanosyl)guanosine, which also adopts a syn conformation .
Chemical Reactions Analysis
The introduction of the benzyloxy group at the 8th position of guanosine can affect the chemical reactivity of the nucleoside. For example, the electron-donating nature of the methoxy and benzyloxy substituents has been shown to decrease the rate of depurination in monomers, which suggests that 8-(benzyloxy)guanosine could have enhanced stability against depurination . Additionally, the reactivity of guanosine derivatives with electrophiles has been studied, as seen in the reaction of guanosine with a carcinogenic electrophile, resulting in substitution at the 8th position .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-(benzyloxy)guanosine are influenced by the benzyloxy substituent. The modified nucleoside has been shown to decrease the thermodynamic stability of RNA duplexes when incorporated into oligoribonucleotides. This decrease in stability is attributed to the bulky substituent disrupting the natural base pairing and stacking interactions within the RNA duplex . Furthermore, the presence of 8-substituted guanosine derivatives has been observed to decrease mismatch discrimination, which could have implications for the fidelity of nucleic acid interactions .
科学的研究の応用
Differentiation of Erythroleukemia Cells
8-Substituted guanosine derivatives, such as 8-(Benzyloxy)guanosine, have been explored for their potential in inducing differentiation in Friend murine erythroleukemia cells. These compounds can convert leukemia cells into end-stage differentiated cells, indicating a potential therapeutic application in leukemia treatment (Lin, Cheng, Ishiguro, & Sartorelli, 1985).
Influence on RNA Duplex Stability
Studies involving the incorporation of 8-(Benzyloxy)guanosine into oligoribonucleotides show that it influences the thermodynamic stability of RNA duplexes. This modification leads to decreased stability and discrimination of mismatches in RNA structures (Baranowski, Kotkowiak, Kierzek, & Pasternak, 2015).
Synthesis of Nucleoside-Carbohydrate Hybrids
8-(Benzyloxy)guanosine plays a role in the synthesis of novel nucleoside-carbohydrate hybrids. These compounds are important in developing antiviral, antibiotic, antitumor, and antifungal agents. The synthesis process involves creating a glycosidic bond between the 8-position of guanosine and a carbohydrate moiety (Stansfield, Kanamori, & Sugimura, 1999).
Photosensitized Oxidation Studies
Research involving 8-(13)C-labeled guanosine derivatives, including 8-(Benzyloxy)guanosine, focuses on understanding the photosensitized oxidation process. This research is crucial for elucidating the mechanisms of oxidative stress and DNA damage (Kang & Foote, 2002).
Fluorescent Probes in DNA Studies
Modified guanosines, like 8-(Benzyloxy)guanosine, are used as fluorescent probes in studying DNA structures, particularly in G-quadruplexes and duplex DNA. These probes help in understanding the folding and stability of complex DNA structures (Dumas & Luedtke, 2011).
Detection of Oxidative DNA Damage
8-(Benzyloxy)guanosine derivatives are utilized in detecting oxidative DNA damage, such as in the identification of 8-oxoguanosine. This is important in understanding and diagnosing conditions related to oxidative stress (Nakagawa, Ono, Tsujimoto, Li, & Sasaki, 2006).
将来の方向性
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGUQLXDMZREX-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)guanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



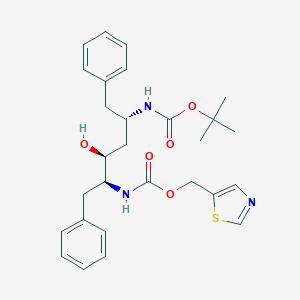
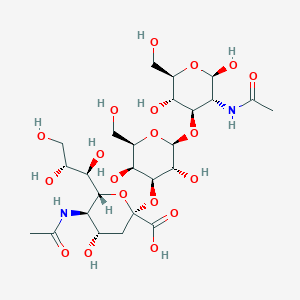
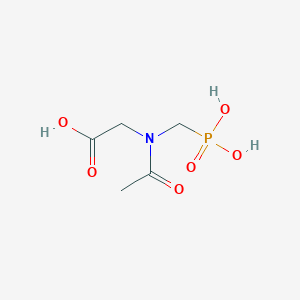
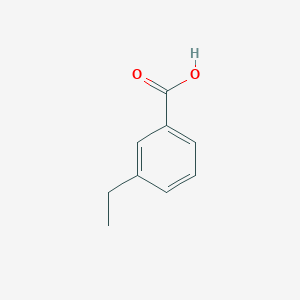
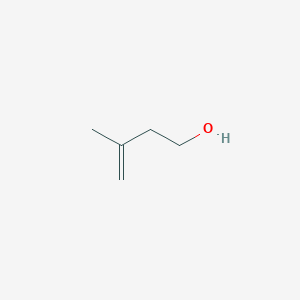
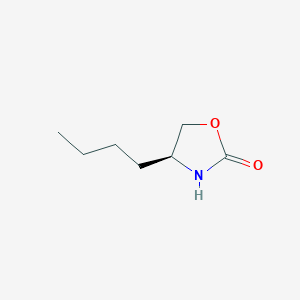
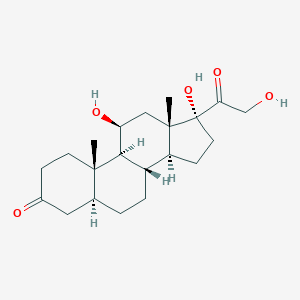
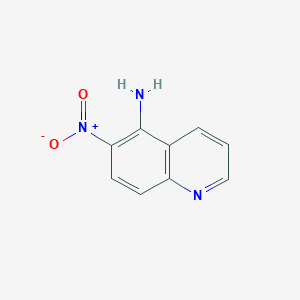
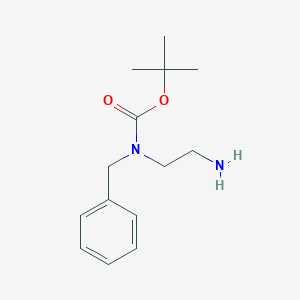

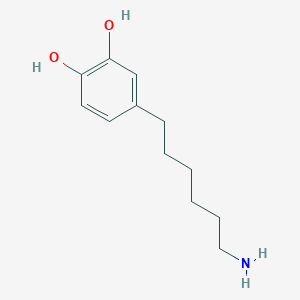
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)
